Erythritol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in water (saturated solution contains about 61% w/w); soluble in pyridine (saturated solution contains 2.5% w/w); slightly soluble in alcohol; practically insoluble in ether

Insoluble in ethyl ether, benzene

In water, 6.10X10+5 mg/L at 22 °C

610 mg/mL at 22 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Sweetener with Potential Health Benefits

- Sugar Replacement: Erythritol is a low-calorie sweetener with about 60% the sweetness of table sugar []. This makes it attractive for sugar replacement in food products, potentially aiding weight management and reducing sugar intake, a risk factor for various health issues [].

- Dental Caries Prevention: Unlike sugars, erythritol is not readily metabolized by oral bacteria, which are responsible for tooth decay. Research suggests it may have anti-cariogenic properties, potentially reducing the risk of cavities.

Potential Benefits for Metabolic Health

- Weight Management: Some animal studies suggest erythritol consumption may be linked to lower body weight or fat storage []. However, human studies are needed to confirm these findings [].

- Gut Hormone Release: Research suggests erythritol consumption may promote the release of gut hormones involved in regulating appetite and blood sugar control []. More research is needed to understand the long-term implications for metabolic health [].

Erythritol is an organic compound classified as a sugar alcohol, specifically a four-carbon polyol with the molecular formula C₄H₁₀O₄. It is naturally occurring and can be found in various fruits, fermented foods, and even in human bodily fluids like urine and plasma. Erythritol is approximately 60-70% as sweet as sucrose (table sugar) but is unique in that it is almost completely non-caloric and does not raise blood glucose levels, making it a popular sugar substitute in food products. The compound was first discovered in 1848 by Scottish chemist John Stenhouse and has been commercially developed since the 1990s, primarily in Japan .

- Dehydration: Erythritol can be dehydrated to form 1,4-anhydroerythritol, which is useful as a substrate for producing other chemicals .

- Hydrogenolysis: This reaction involves the breaking of carbon-oxygen bonds in erythritol to produce other compounds using heterogeneous catalysts .

- Fermentation: Erythritol is produced through the fermentation of glucose by yeast or fungi, which reduces glucose to erythritol via enzymatic processes .

Erythritol exhibits several biological activities:

- Non-cariogenic: It does not contribute to tooth decay as it cannot be metabolized by oral bacteria, thereby reducing dental plaque formation .

- Antibacterial properties: Erythritol has been shown to have antibacterial effects against certain bacteria, particularly Streptococcus species .

- Metabolic pathway: In humans, erythritol is produced through the pentose phosphate pathway and serves as a predictive biomarker for cardiometabolic diseases .

Erythritol can be synthesized through various methods:

- Fermentation: The most common method involves fermenting glucose derived from starch (often sourced from corn) using specific strains of yeast such as Yarrowia lipolytica. This process typically yields high concentrations of erythritol .

- Enzymatic Hydrolysis: This method involves breaking down starch into glucose using enzymes before fermentation occurs .

- Chemical Synthesis: Although less common for commercial production, erythritol can be synthesized chemically from other sugars through reduction reactions .

Erythritol has diverse applications:

- Food Industry: It is widely used as a low-calorie sweetener in various food products including candies, baked goods, and beverages.

- Pharmaceuticals: Due to its non-cariogenic nature and potential health benefits, erythritol is used in some medicinal formulations.

- Cosmetics: It may also be included in cosmetic products due to its moisturizing properties .

Recent studies have raised concerns regarding the safety of erythritol consumption:

- Digestive Issues: Erythritol can cause gastrointestinal discomfort in some individuals, leading to symptoms such as bloating and diarrhea when consumed in large quantities .

- Cardiovascular Risks: A study suggested that erythritol might increase blood clot formation, potentially raising the risk of heart attacks or strokes. This finding warrants further investigation into the long-term health effects of erythritol consumption .

Erythritol belongs to a class of compounds known as sugar alcohols or polyols. Here are some similar compounds along with a comparison highlighting erythritol's uniqueness:

| Compound | Sweetness Relative to Sucrose | Calories (per gram) | Unique Features |

|---|---|---|---|

| Erythritol | 60-70% | 0 | Almost completely non-cariogenic; cooling effect |

| Xylitol | 100% | 2.4 | Dental health benefits; may cause digestive issues |

| Sorbitol | 60% | 2.6 | Used in sugar-free products; laxative effect |

| Mannitol | 50% | 1.6 | Used medically; can cause osmotic diarrhea |

| Glycerol | Not sweet | 4.3 | Used mainly in pharmaceuticals and cosmetics |

Erythritol stands out due to its nearly zero caloric content and its lack of impact on blood sugar levels compared to other sugar alcohols, making it particularly appealing for diabetic individuals and those seeking weight management solutions .

Molecular Formula and Structural Characteristics

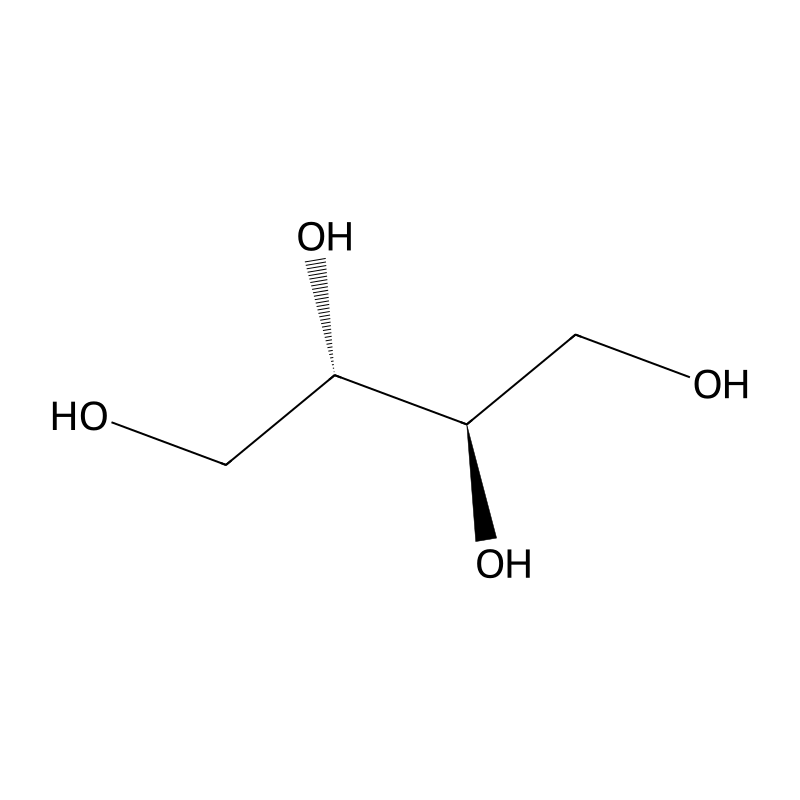

Erythritol possesses the molecular formula C₄H₁₀O₄, representing a four-carbon sugar alcohol with a molecular weight of 122.12 grams per mole [1] [2]. The compound belongs to the tetritol class of polyols, characterized by four hydroxyl groups attached to a four-carbon backbone [3]. The systematic International Union of Pure and Applied Chemistry name for erythritol is (2R,3S)-butane-1,2,3,4-tetrol, reflecting its stereochemical configuration [1] [4].

The structural formula of erythritol can be represented as HO-CH₂-CHOH-CHOH-CH₂-OH, illustrating the linear arrangement of carbon atoms with hydroxyl substitutions at each position [5] [6]. This tetritol structure distinguishes erythritol from other sugar alcohols through its specific carbon chain length and hydroxyl positioning [7]. The compound exists as a symmetrical molecule, which contributes significantly to its unique physicochemical properties [8] [9].

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₄ |

| Molecular Weight (g/mol) | 122.12 |

| IUPAC Name | (2R,3S)-butane-1,2,3,4-tetrol |

| CAS Registry Number | 149-32-6 |

| Chemical Structure | HO-CH₂-CHOH-CHOH-CH₂-OH |

Bond Configurations and Molecular Geometry

The molecular geometry of erythritol features tetrahedral bond configurations around each carbon atom, with bond angles approximately conforming to the standard tetrahedral angle of 109.5 degrees [10]. The hydroxyl groups are positioned to minimize steric hindrance while maintaining optimal hydrogen bonding capabilities [11]. In coordination complexes with metal ions, erythritol demonstrates specific bond angle variations depending on the coordinating metal center [12].

Crystallographic studies reveal that erythritol adopts specific conformations that optimize intermolecular interactions [13]. The compound crystallizes in a tetragonal crystal system with specific lattice parameters that accommodate the molecular geometry [14] [15]. The three-dimensional structure allows for extensive hydrogen bonding networks, which significantly influence the physical properties of the solid state [12].

Research on metal-erythritol complexes has provided detailed bond angle measurements for coordination environments. Studies show that oxygen-metal-oxygen bond angles vary systematically with different lanthanide metals, ranging from approximately 62 to 69 degrees [12].

| Metal Ion | O-M-O Bond Angle 1 (°) | O-M-O Bond Angle 2 (°) | O-M-O Bond Angle 3 (°) |

|---|---|---|---|

| Holmium | 68.71 | 68.54 | 64.58 |

| Yttrium | 68.71 | 68.70 | 64.32 |

| Neodymium | 66.57 | 66.54 | 62.49 |

| Europium | 67.31 | 67.40 | 63.62 |

Stereochemistry

Meso Form Configuration

Erythritol exists exclusively in the meso form, representing a unique stereochemical case among tetrahydric alcohols [3] [8]. The meso configuration arises from the presence of an internal plane of symmetry that passes through the center of the molecule, rendering it achiral despite containing chiral centers [9] [15]. This internal symmetry results in the cancellation of optical activity, as the rotation of plane-polarized light by one chiral center is exactly counterbalanced by the opposite rotation from the other chiral center [15].

The meso form of erythritol is energetically favorable compared to its potential enantiomeric forms [16]. Computational studies using density functional theory calculations at the B3LYP/6-31+G* level demonstrate that the meso configuration is more stable than alternative stereoisomeric arrangements [16]. This thermodynamic stability contributes to the exclusive formation of the meso isomer in natural and synthetic production processes [7].

Chiral Centers and Symmetry

Erythritol contains two chiral centers located at the C-2 and C-3 positions of the carbon chain [9] [4]. Despite the presence of these asymmetric carbon atoms, the molecule exhibits no optical activity due to its internal plane of symmetry [8] [15]. The stereochemical descriptors (2R,3S) indicate the absolute configuration of these chiral centers, with the R configuration at C-2 and S configuration at C-3 [1] [4].

The symmetry elements in erythritol include the internal mirror plane that bisects the molecule between C-2 and C-3 [15]. This symmetry relationship makes the two halves of the molecule mirror images of each other, resulting in the cancellation of optical rotation [9]. The presence of this symmetry distinguishes erythritol from its stereoisomeric counterparts, threitol, which lacks such internal symmetry [8].

Comparison with Other Tetrahydric Alcohols

Erythritol represents one of three possible stereoisomers of butane-1,2,3,4-tetrol, the others being D-threitol and L-threitol [9] [15]. Unlike the threitol enantiomers, which are optically active mirror images of each other, erythritol is a meso compound with zero optical rotation [8]. The threitol isomers exhibit melting points of 88-89°C and display measurable optical activity, contrasting with erythritol's higher melting point and optical inactivity [9].

Comparative analysis reveals that erythritol possesses distinct physical properties compared to other tetrahydric alcohols [17] [18]. The meso configuration of erythritol results in different crystal packing arrangements and hydrogen bonding patterns compared to threitol isomers [9]. These structural differences translate into variations in solubility, thermal properties, and chemical reactivity profiles [7].

| Polyol | Relative Sweetness (%) | Caloric Value (kcal/g) | Glycemic Index | Optical Activity |

|---|---|---|---|---|

| Erythritol | 60-80 | 0.2 | 0 | Inactive (meso) |

| Xylitol | 100 | 2.4 | 13 | Active |

| Sorbitol | 50-60 | 2.6 | 9 | Active |

| Mannitol | 50-70 | 1.6 | 0 | Active |

Physical Properties

Crystalline Characteristics

Erythritol crystallizes in the tetragonal crystal system with well-defined crystalline characteristics [14] [13]. The crystal structure features a tetragonal unit cell with lattice parameters a = b = 12.712 Å and c = 6.747 Å, with all angles equal to 90 degrees [15]. The unit cell contains eight molecules arranged in a body-centered tetragonal Bravais lattice, with molecules positioned at the vertices and center of the unit cell [15].

The crystalline form exhibits excellent stability and reproducibility, making erythritol suitable for various applications requiring consistent crystal properties [14]. The compound forms anhydrous crystals that appear as white, odorless crystalline powder or granules [19] [20]. Crystal growth studies demonstrate that erythritol can be readily crystallized through slow evaporation methods, producing well-formed crystals with good optical clarity [13].

The crystal structure is stabilized by extensive hydrogen bonding networks between adjacent molecules [15]. These intermolecular interactions contribute to the mechanical stability and thermal properties of the crystalline form [21]. The tetragonal crystal structure allows for efficient packing of molecules while maintaining the optimal hydrogen bonding geometry [14].

Melting Point and Thermal Stability

Erythritol exhibits a melting point range of 118-122°C, which represents excellent thermal stability for a polyol compound [22] [23] [24]. Differential scanning calorimetry studies confirm the onset of melting at approximately 118.2°C, with complete melting achieved by 122°C [24]. The compound demonstrates remarkable thermal stability up to its decomposition temperature of 160°C [25] [24].

The latent heat of fusion for erythritol ranges from 340-372 J/g, indicating substantial energy storage capacity during phase transitions [26] [24]. This high enthalpy of fusion makes erythritol valuable for thermal energy storage applications [25]. The compound maintains its thermal properties through multiple heating and cooling cycles, although extended thermal cycling may result in slight decreases in crystallization temperatures [26].

Thermal stability studies reveal that erythritol resists degradation under normal processing conditions [25]. The compound shows no significant decomposition below 160°C, providing a substantial safety margin for food processing and industrial applications [24]. Heat of solution measurements indicate endothermic dissolution with values ranging from -42.9 to -97.4 J/g [27] [23].

| Property | Value |

|---|---|

| Melting Point (°C) | 118-122 |

| Thermal Decomposition (°C) | 160 |

| Heat of Fusion (J/g) | 340-372 |

| Heat of Solution (J/g) | -42.9 to -97.4 |

Solubility Profile

Erythritol demonstrates excellent water solubility with concentration-dependent characteristics [28] [29] [30]. At 25°C, the solubility reaches 61 grams per 100 milliliters of water, while at 30°C, solubility decreases slightly to 60 grams per 100 milliliters [28] [30] [23]. This temperature-dependent solubility behavior reflects the unique dissolution thermodynamics of the compound [29].

The dissolution process is characterized by rapid dissolution rates, producing brilliantly clear, low-viscosity solutions [30]. The solubility profile indicates that erythritol maintains stability in aqueous solutions across a wide concentration range [28]. Maximum solubility approaches saturation at approximately 60-65 grams per 100 milliliters at room temperature [13] [29].

Crystallization from saturated solutions occurs readily upon cooling or evaporation, demonstrating the reversible nature of the dissolution process [13] [29]. The compound exhibits minimal solubility in non-polar solvents, reflecting its hydrophilic character due to multiple hydroxyl groups [14]. Solubility studies confirm that erythritol solutions remain stable without significant degradation over extended periods [28].

Hygroscopicity Properties

Erythritol exhibits exceptionally low hygroscopicity compared to other sugar alcohols and sucrose [17] [27] [31]. The hygroscopicity value remains below 2% at standard atmospheric conditions, making it highly resistant to moisture absorption [27] [31]. This low hygroscopicity characteristic provides significant advantages for product stability and handling [17].

Comparative studies demonstrate that erythritol has the lowest hygroscopicity among common sweeteners [17] [18]. While other polyols such as sorbitol and maltitol show high moisture absorption, erythritol maintains its dry, free-flowing characteristics even under high humidity conditions [17]. This property contributes to excellent storage stability and prevents caking during long-term storage [27].

The low hygroscopicity directly correlates with the crystal structure and intermolecular bonding patterns [21]. The stable hydrogen bonding network within the crystal lattice reduces the tendency to interact with atmospheric moisture [27]. This characteristic makes erythritol particularly suitable for applications requiring moisture-sensitive formulations [17] [31].

Organoleptic Properties and Sweetness Intensity

Erythritol exhibits distinctive organoleptic properties that distinguish it from other sweetening compounds [31] [7] [32]. The sweetness intensity ranges from 60-80% relative to sucrose, providing substantial sweetening power while maintaining a clean taste profile [31] [7] [20]. Sensory evaluation studies confirm that erythritol produces a sweetness profile temporally similar to sucrose without significant aftertastes [31] [7].

The compound demonstrates a characteristic cooling effect upon dissolution, attributed to its high negative heat of solution [27] [31] [7]. This endothermic dissolution process creates a noticeable cooling sensation that can be beneficial in certain applications [31]. The cooling effect intensity exceeds that of most other polyols, making it distinctive among sugar alcohols [18] [31].

Comparative sweetness studies using the general Labeled Magnitude Scale reveal that erythritol maintains consistent sweetness intensity across various concentrations [32]. The compound exhibits lower sweetness than sucrose at equivalent concentrations but demonstrates good dose-response characteristics [32]. Sensory panels consistently rate erythritol as having excellent mouthfeel properties and synergistic effects when combined with other sweeteners [31] [7].

| Polyol | Relative Sweetness (%) | Caloric Value (kcal/g) | Cooling Effect | Hygroscopicity |

|---|---|---|---|---|

| Erythritol | 60-80 | 0.2 | Strong | Very low |

| Xylitol | 100 | 2.4 | Moderate | Low |

| Sorbitol | 50-60 | 2.6 | Mild | High |

| Maltitol | 80-90 | 2.1 | Mild | High |

Chemical Reactivity

Hydroxyl Group Reactions

The four hydroxyl groups in erythritol participate in various chemical reactions typical of polyols [33] [34]. Hydroxyl group reactivity enables erythritol to undergo esterification reactions with carboxylic acids, forming complex esters under appropriate conditions [22]. Studies on erythritol-adipic acid systems demonstrate that esterification occurs at elevated temperatures, producing mixed ester compounds [22].

Hydrodeoxygenation reactions represent another significant class of hydroxyl group transformations [33]. Catalytic systems employing iridium-rhenium oxide catalysts can selectively reduce erythritol to 1,4-butanediol through stepwise deoxygenation processes [33]. The reaction pathway involves initial dehydration followed by hydrogenation, with selectivity depending on catalyst composition and reaction conditions [33].

Coordination chemistry studies reveal that erythritol hydroxyl groups readily form complexes with various metal ions [12] [11]. The coordination behavior varies with metal type, typically involving two or three hydroxyl groups per erythritol molecule [11]. These coordination complexes demonstrate specific geometric arrangements that depend on the metal center and coordination environment [12].

Stability Under Various pH Conditions

Erythritol exhibits excellent chemical stability across a wide range of pH conditions [35] [36]. The compound remains chemically unchanged in both acidic and alkaline environments under normal processing conditions [36]. Fermentation studies demonstrate optimal stability at pH 5, where erythritol production and stability are maximized [36].

pH optimization studies for erythritol production reveal that initial pH values between 4-7 maintain compound integrity [36]. At pH 3, some degradation may occur over extended periods, while pH values above 7 can lead to increased formation of organic acid byproducts [36]. The compound demonstrates particular stability at physiological pH ranges [35].

Research on heterogeneous oxidation reactions shows that erythritol maintains structural integrity even under oxidative conditions at various pH levels [35]. The effective uptake coefficient for oxidation reactions decreases significantly in the presence of inorganic salts, indicating enhanced stability in complex systems [35]. This pH stability makes erythritol suitable for diverse formulation environments [36].

Interactions with Boronic Acid Compounds

Erythritol demonstrates specific binding interactions with boronic acid compounds through complexation mechanisms [34] [37]. The diol units in erythritol form boronate ester complexes with phenylboronic acid derivatives, exhibiting selective binding characteristics [34]. These interactions occur through the formation of five-membered or six-membered cyclic boronate esters [37].

Binding affinity studies reveal that erythritol shows preferential complexation with boronic acids compared to other diol-containing compounds [37] [16]. The association constants vary with pH, typically showing optimal binding near physiological pH values [37]. Solid-state nuclear magnetic resonance spectroscopy confirms the formation of sp³-hybridized boron centers upon complexation [34].

Recovery studies using boronic acid polymers demonstrate that erythritol can be selectively adsorbed from complex mixtures [34]. The adsorption capacity reaches approximately 198 milligrams of erythritol per gram of polymer under optimized conditions [34]. Desorption processes using dilute sulfuric acid can recover bound erythritol, although polymer shrinkage under acidic conditions presents technical challenges [34]. These interactions provide potential applications in separation and purification processes [34] [37].

Purity

Physical Description

White, odourless, non-hygroscopic, heat-stable crystals with a sweetness of approximately 60-80 % that of sucrose.

Solid; [Merck Index] White odorless solid; [JECFA]

Solid

Color/Form

White crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

330.00 to 331.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Taste

Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system

Density

LogP

log Kow = -2.29

-2.29

Decomposition

Appearance

Melting Point

121.5 °C

Crystals. MP: 61 °C. Soluble in alcohol, ether, and glycerol; insoluble in water /Erythritol tetranitrate/

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 135 of 136 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Mechanism of Action

The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycaemic and insulinaemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The peak serum concentration of erythritol in five non-insulin-dependent diabetic patients (sex not indicated) who consumed a single dose of 20 g erythritol in solution occurred 1 hr after administration and was 650 +/= 37 ug/mL. On average, 82, 88, and 88% of the administered erythritol was recovered in the urine 24, 48, and 72 hrs after dosing, respectively.

After 12 male and 12 female volunteers received a dose of 0.4 or 0.8 g/kg bw erythritol in a chocolate snack, the plasma erythritol concentrations increased rapidly, reaching peaks of 3 and 5 mmol/L 1 and 2 hrs after dosing with 0.4 and 0.8 g/kg bw, respectively. Starting 2 hrs after treatment, the plasma erythritol concentrations were significantly (p < 0.05) higher in the group given 0.8 g/kg bw than in that given 0.4 g/kg bw. At both doses, erythritol appeared in the urine within 2 hrs of dosing, the largest quantities being collected between 2 and 4 hrs after administration. Erythritol was still present in urine 22 hrs after treatment. The concentration of erythritol in the urine of individuals given 0.8 g/kg bw was about twice and significantly (p < 0.05) greater than that in the urine of people given 0.4 g/kg bw. On average, 61 and 62% of the administered erythritol was recovered in the urine after the 0.4 and 0.8 g/kg bw doses, respectively, within 22 hrs.

The kinetics of erythritol in plasma and urine were investigated in three men and three women after an overnight fast. Each subject ingested a single oral dose of 1 g/kg bw dissolved in 250 mL of water, and blood samples were taken 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 min after dosing for determination of plasma concentrations of erythritol. Plasma creatinine concentrations were determined in a blood sample taken before treatment. Urine was collected over 0-30 min, 30-60 min, 1-2 hr, 2-3 hr, and 3-24 hr after treatment for determination of the volume and of the erythritol and creatinine concentrations. Erythritol was detected in the plasma 10 min after dosing, and the mean plasma concentrations increased steadily from 15 min after treatment to a peak of 2.2 mg/mL after 90 min. The urine volume and erythritol concentration reached a maximum during 1-2 hr after ingestion, at about the same time that the plasma concentration of erythritol peaked. Urinary recovery of erythritol over the 24 hr collection period accounted for 78% of the administered dose, with 30% collected after 3 hr. During 1 and 2 hr after administration, the clearance of erythritol was about half that of creatinine, indicating tubular reabsorption of erythritol by the kidney.

For more Absorption, Distribution and Excretion (Complete) data for Erythritol (20 total), please visit the HSDB record page.

Metabolism Metabolites

Groups of three Wistar rats of each sex were given a single dose of 0.1 g/kg bw (14)C-erythritol by gavage, as follows: germ-free rats were kept under sterile conditions until administration of commercial (14)C-erythritol; adapted conventional rats received diets containing weekly increases of 5, 10, and 20% erythritol for three weeks before administration of commercial (14)C-erythritol; unadapted conventional rats were kept on CIVO stock diet before administration of commercial (14)C-erythritol; or germ-free rats were kept under sterile conditions until dosing with purified (14)C-erythritol. Rats were not fasted before dosing. Immediately after treatment, the rats were placed in individual metabolism cages to allow collection of expired carbon dioxide, urine, and feces over 24 hrs. ... In rats that received commercial (14)C-erythritol, 2.5-2.9% of the radiolabel was erythrose and 0.2-0.35% was glucose. In germ-free rats that received purified (14)C-erythritol, less radiolabel was associated with erythrose. No volatile radioactive components were identified by lyophilization of the urine samples.

Groups of 11 male Wistar rats were fed control diet or control diet containing 10% erythritol (added at the expense of corn starch) for two weeks. They were then sacrificed, the caecal contents were collected and pooled by group, and the contents were suspended. Samples of each suspension were incubated with 12 mg (14)C-erythritol (10 uCi) for 6 hr under anaerobic conditions, and the incubation mixture was analyzed for erythritol, short-chain fatty acids, and carbon dioxide 1, 2, 4, and 6 hr after the beginning of incubation. The total recoveries of radiolabel were comparable for control and treated groups at the end of incubation, but the proportions of all (14)C-labelled products of fermentation differed significantly ( p < 0.01) between the two groups: in the controls, 84% of the radiolabel was present as unchanged erythritol, and carbon dioxide, acetic acid, propionic acid, and butyric acid each accounted for < 2% of the radiolabel; in contrast, < 1% of the radiolabel in the caecal contents of treated rats was present as erythritol at the end of incubation, 17% of the administered dose was released as (14)C-carbon dioxide within 2 hr of incubation, and 24% of the radiolabel was recovered as (14)C-carbon dioxide by the end of the incubation period. Succinic, acetic, propionic, and butyric acids were identified as fermentation products and accounted for about 60% of the radiolabel at the end of the incubation period. Succinic acid was detectable after 1 hr but not subsequently, suggesting that it was fermented to other products.

Wikipedia

Paraquat

Erythrite

Biological Half Life

Three beagle dogs were given a single oral dose of 1 g/kg bw (14)C-erythritol after an 18 hr fast and were then housed individually in metabolism cages and fasted for an additional 8 hr. Blood samples were collected from each dog 1, 5, 15, and 30 min and 1, 2, 3, 4, 5, 6, 8, 24, 48, 72, 96, and 120 hr after dosing for determination of radiolabel in blood and plasma and for calculation of the ratio of distribution to erythrocytes. ... The concentration of erythritol in blood and plasma reached a peak 30 min after dosing and decreased in a biphasic manner with half-times of 0.07 and 1.7 hr in blood and 0.5 and 5.4 hr in plasma. ...

Groups of three male Wistar rats were given a single oral dose of 0.125, 0.25, 0.5, 1, or 2 g (14)C-erythritol/kg bw after an 18 hr fast, and they were fasted for an additional 8 hr after dosing. Blood samples were collected from the tail vein 15 and 30 min and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hr after dosing in order to measure radioactivity. ... After the initial absorption, a biphasic decrease in the blood concentration of radiolabel was seen, with half-time values for the biphasic decrease of about 2 and 20 hr, respectively. The biphasic decrease was also observed at 2 g/kg bw, but the half-time values were longer (3 and 28 hr), indicating a slower rate of elimination. ...

Use Classification

CARRIER; -> JECFA Functional Classes

Food Additives -> CARRIER; CARRIER_SOLVENT; FLAVOUR_ENHANCER; HUMECTANT; SWEETENER; -> JECFA Functional Classes

Cosmetics -> Humectant; Moisturising

Methods of Manufacturing

General Manufacturing Information

1,2,3,4-Butanetetrol, (2R,3S)-rel-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Table of percent relative sweetness and caloric values: [Table#7892]

Compared to sucrose, it exhibits a sweetness of 60-70% depending on the food system.

Producers of erythritol are Cargill (USA), Jungbunzlauer (Switzerland); Mitsubishi Chem. Corp (Japan), and some Chinese producers. Production in 2010 was > 30 000 t/a.

Analytic Laboratory Methods

Storage Conditions

When stored for up to 4 years in ambient conditions (20 °C, 50% RH) erythritol has been shown to be stable.

Stability Shelf Life

Dates

2: Wei G, Dong L, Yang J, Zhang L, Xu J, Yang F, Cheng R, Xu R, Chen S. Integrated metabolomic and transcriptomic analyses revealed the distribution of saponins in Panax notoginseng. Acta Pharm Sin B. 2018 May;8(3):458-465. doi: 10.1016/j.apsb.2017.12.010. Epub 2018 Feb 3. PubMed PMID: 29881685; PubMed Central PMCID: PMC5989832.

3: Burgess ER 4th, Johnson DM, Geden CJ. Mortality of the House Fly (Diptera: Muscidae) After Exposure to Combinations of Beauveria bassiana (Hypocreales: Clavicipitaceae) With the Polyol Sweeteners Erythritol and Xylitol. J Med Entomol. 2018 Jun 1. doi: 10.1093/jme/tjy083. [Epub ahead of print] PubMed PMID: 29860387.

4: Janus MM, Volgenant CMC, Krom BP. [Innovative application of small molecules to influence -pathogenicity of dental plaque]. Ned Tijdschr Tandheelkd. 2018 May;125(5):269-275. doi: 10.5177/ntvt.2018.05.17169. Dutch. PubMed PMID: 29754156.

5: Tastepe CS, Lin X, Werner A, Donnet M, Wismeijer D, Liu Y. Cleaning effect of osteoconductive powder abrasive treatment on explanted human implants and biofilm-coated titanium discs. Clin Exp Dent Res. 2018 Feb 15;4(1):25-34. doi: 10.1002/cre2.100. eCollection 2018 Feb. PubMed PMID: 29744212; PubMed Central PMCID: PMC5813889.

6: Wu H, Li Z, Liu H. Development of carbon adsorbents with high surface acidity and basicity from polyhydric alcohols with phosphoric acid activation for Ni(II) removal. Chemosphere. 2018 Sep;206:115-121. doi: 10.1016/j.chemosphere.2018.04.165. Epub 2018 Apr 30. PubMed PMID: 29738901.

7: Uchida H, Sumimoto K, Oki T, Nishii I, Mizohata E, Matsunaga S, Okada S. Isolation and characterization of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase gene from Botryococcus braunii, race B. J Plant Res. 2018 May 3. doi: 10.1007/s10265-018-1039-4. [Epub ahead of print] PubMed PMID: 29725892.

8: Liu JP, Hu J, Liu YH, Yang CP, Zhuang YF, Guo XL, Li YJ, Zhang L. Transcriptome analysis of Hevea brasiliensis in response to exogenous methyl jasmonate provides novel insights into regulation of jasmonate-elicited rubber biosynthesis. Physiol Mol Biol Plants. 2018 May;24(3):349-358. doi: 10.1007/s12298-018-0529-0. Epub 2018 Apr 13. PubMed PMID: 29692543; PubMed Central PMCID: PMC5911270.

9: Henke NA, Wichmann J, Baier T, Frohwitter J, Lauersen KJ, Risse JM, Peters-Wendisch P, Kruse O, Wendisch VF. Patchoulol Production with Metabolically Engineered Corynebacterium glutamicum. Genes (Basel). 2018 Apr 17;9(4). pii: E219. doi: 10.3390/genes9040219. PubMed PMID: 29673223; PubMed Central PMCID: PMC5924561.

10: Scanga SE, Hasanspahič B, Zvorničanin E, Samardžić Koženjić J, Rahme AK, Shinn-Thomas JH. Erythritol, at insecticidal doses, has harmful effects on two common agricultural crop plants. PLoS One. 2018 Apr 17;13(4):e0192749. doi: 10.1371/journal.pone.0192749. eCollection 2018. PubMed PMID: 29664905; PubMed Central PMCID: PMC5903605.

11: Lu R, Lu F, Si X, Jiang H, Huang Q, Yu W, Kong X, Xu J. Production of Plant Phthalate and its Hydrogenated Derivative from Bio-Based Platform Chemicals. ChemSusChem. 2018 May 25;11(10):1621-1627. doi: 10.1002/cssc.201800646. Epub 2018 Apr 25. PubMed PMID: 29624916.

12: Kurakake M, Amai Y, Konishi M, Ikehira K. Characteristics of an β-N-Acetylhexosaminidase from Bacillus sp. CH11, Including its Transglycosylation Activity. J Food Sci. 2018 May;83(5):1208-1214. doi: 10.1111/1750-3841.14125. Epub 2018 Apr 6. PubMed PMID: 29624688.

13: Zhang Q, Song X, Bartels D. Sugar metabolism in the desiccation tolerant grass Oropetium thomaeum in response to environmental stresses. Plant Sci. 2018 May;270:30-36. doi: 10.1016/j.plantsci.2018.02.004. Epub 2018 Feb 8. PubMed PMID: 29576083.

14: Kemmei T, Kodama S, Yamamoto A, Inoue Y, Hayakawa K. Reversed phase ion-pair chromatographic separation of sugar alcohols by complexation with molybdate ion. J Chromatogr A. 2018 Apr 27;1547:71-76. doi: 10.1016/j.chroma.2018.03.016. Epub 2018 Mar 12. PubMed PMID: 29567366.

15: Rebholz CM, Yu B, Zheng Z, Chang P, Tin A, Köttgen A, Wagenknecht LE, Coresh J, Boerwinkle E, Selvin E. Serum metabolomic profile of incident diabetes. Diabetologia. 2018 May;61(5):1046-1054. doi: 10.1007/s00125-018-4573-7. Epub 2018 Mar 20. PubMed PMID: 29556673; PubMed Central PMCID: PMC5878141.

16: Kadian K, Vijay S, Gupta Y, Rawal R, Singh J, Anvikar A, Pande V, Sharma A. Structural modeling identifies Plasmodium vivax 4-diphosphocytidyl-2C-methyl-d-erythritol kinase (IspE) as a plausible new antimalarial drug target. Parasitol Int. 2018 Aug;67(4):375-385. doi: 10.1016/j.parint.2018.03.001. Epub 2018 Mar 14. PubMed PMID: 29550587.

17: Contreras A, Ribbeck M, Gutiérrez GD, Cañon PM, Mendoza SN, Agosin E. Mapping the Physiological Response of Oenococcus oeni to Ethanol Stress Using an Extended Genome-Scale Metabolic Model. Front Microbiol. 2018 Mar 1;9:291. doi: 10.3389/fmicb.2018.00291. eCollection 2018. PubMed PMID: 29545779; PubMed Central PMCID: PMC5838312.

18: Myers EA, Passaro EM, Hedrick VE. The Comparative Reproducibility and Validity of a Non-Nutritive Sweetener Food Frequency Questionnaire. Nutrients. 2018 Mar 10;10(3). pii: E334. doi: 10.3390/nu10030334. PubMed PMID: 29534454; PubMed Central PMCID: PMC5872752.

19: Conde A, Neves A, Breia R, Pimentel D, Dinis LT, Bernardo S, Correia CM, Cunha A, Gerós H, Moutinho-Pereira J. Kaolin particle film application stimulates photoassimilate synthesis and modifies the primary metabolome of grape leaves. J Plant Physiol. 2018 Apr;223:47-56. doi: 10.1016/j.jplph.2018.02.004. Epub 2018 Feb 11. PubMed PMID: 29486461.

20: Cichowska J, Żubernik J, Czyżewski J, Kowalska H, Witrowa-Rajchert D. Efficiency of Osmotic Dehydration of Apples in Polyols Solutions. Molecules. 2018 Feb 17;23(2). pii: E446. doi: 10.3390/molecules23020446. PubMed PMID: 29462977.